1,10-Phenanthroline-2,9-dicarboxylic acid hydrate
Overview
Description
1,10-Phenanthroline-2,9-dicarboxylic acid hydrate is a heterocyclic organic compound with the molecular formula C14H8N2O4·H2O. It is a derivative of phenanthroline, a well-known ligand in coordination chemistry. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 9 positions of the phenanthroline ring system, which enhances its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline-2,9-dicarboxylic acid hydrate can be synthesized through various methods. One common approach involves the reaction of 1,10-phenanthroline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid groups . Another method includes the oxidation of 1,10-phenanthroline-2,9-dimethyl with potassium permanganate in an acidic medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline-2,9-dicarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenanthroline derivatives, which can be used in different applications depending on the functional groups introduced .
Scientific Research Applications
1,10-Phenanthroline-2,9-dicarboxylic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,10-phenanthroline-2,9-dicarboxylic acid hydrate exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring and the oxygen atoms in the carboxylic acid groups coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: Lacks the carboxylic acid groups, making it less versatile in forming complexes with metal ions.
2,2’-Bipyridine: Another well-known ligand in coordination chemistry, but with a different ring structure and electronic properties.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions, which alters its steric and electronic properties.
Uniqueness
1,10-Phenanthroline-2,9-dicarboxylic acid hydrate is unique due to the presence of carboxylic acid groups, which enhance its ability to form stable and versatile metal complexes. This makes it particularly useful in applications requiring strong and selective metal ion binding .
Properties
IUPAC Name |
1,10-phenanthroline-2,9-dicarboxylic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4.H2O/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9;/h1-6H,(H,17,18)(H,19,20);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSGZFQFYDJQJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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